Prindamine

Descripción

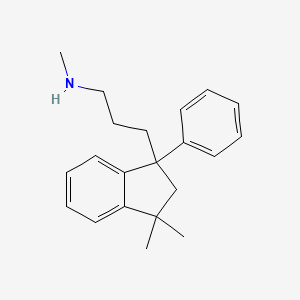

Structure

3D Structure

Propiedades

IUPAC Name |

3-(3,3-dimethyl-1-phenyl-2H-inden-1-yl)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N/c1-20(2)16-21(14-9-15-22-3,17-10-5-4-6-11-17)19-13-8-7-12-18(19)20/h4-8,10-13,22H,9,14-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHSDUPAYPXRSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=CC=CC=C21)(CCCNC)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10565-75-0 (hydrochloride) | |

| Record name | Prindamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021489225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50944081 | |

| Record name | 3-(3,3-Dimethyl-1-phenyl-2,3-dihydro-1H-inden-1-yl)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21489-22-5 | |

| Record name | Prindamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021489225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3,3-Dimethyl-1-phenyl-2,3-dihydro-1H-inden-1-yl)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LU-3-049 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHV0MT0UEE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Structural Elucidation in Prindamine Research

Methodologies for Prindamine Synthesis

The synthesis of complex organic molecules involves designing specific reaction sequences to construct the target scaffold and introduce necessary functional groups. savemyexams.com, physicsandmathstutor.com, msu.edu

Chemical Reaction Pathways for this compound Scaffold Construction

The construction of the core molecular scaffold of this compound, which features an indan (B1671822) ring system with a phenyl substituent and a propylamine (B44156) chain, would typically involve a series of strategic organic reactions. While specific pathways for this compound were not detailed in the search results, general methods for building such carbon frameworks in organic synthesis include reactions like Friedel-Crafts alkylation or acylation for introducing aromatic rings and constructing cyclic systems, and the formation of carbon-carbon bonds through various coupling reactions or nucleophilic additions. msu.edu, physicsandmathstutor.com The introduction of the nitrogen-containing propylamine chain would likely involve amination reactions or the reduction of nitrile or nitro groups. physicsandmathstutor.com One search result briefly mentions that the synthesis of the related compound pirandamine (B1207498) involves reduction with LiAlH4, which is a common reducing agent for various functional groups, including amides, nitriles, and nitro compounds, into amines. nucleos.com

Specific chemical reaction pathways for the scaffold construction of this compound were not found in the provided search results.

Advanced Synthetic Techniques for Analogues and Isomers

Developing analogues and isomers of a parent compound like this compound often requires advanced synthetic techniques to achieve structural variations, control stereochemistry, and improve yields. These techniques can include stereoselective reactions (e.g., asymmetric synthesis) to obtain specific enantiomers or diastereomers, protecting group strategies to selectively react at certain functional groups, and the use of organometallic reagents for complex coupling reactions. msu.edu Techniques like flow chemistry or microwave synthesis can also be employed to optimize reaction conditions and improve efficiency. savemyexams.com

Detailed information on advanced synthetic techniques specifically applied to the synthesis of this compound analogues and isomers was not available in the provided search results.

Spectroscopic and Analytical Approaches for Structural Characterization

Confirming the structure of a synthesized compound and its purity is crucial. A combination of spectroscopic and analytical techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the carbon-hydrogen framework and the chemical environment of individual atoms. measurlabs.com, wikipedia.org Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) are routinely used. measurlabs.com, philarchive.org ¹H NMR provides details on the types of protons, their relative numbers, and their connectivity based on splitting patterns. emerypharma.com, wikipedia.org ¹³C NMR provides information about the different carbon environments in the molecule. emerypharma.com, philarchive.org Analysis of chemical shifts, coupling constants, and integration values from NMR spectra allows for the assignment of signals to specific atoms within the molecule. emerypharma.com, wikipedia.org

Specific NMR spectroscopic data (chemical shifts, coupling constants, etc.) for this compound were not found in the provided search results.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for this compound

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural identification. miamioh.edu, microtrace.com Standard MS techniques determine the mass-to-charge ratio (m/z) of ions. miamioh.edu HRMS, on the other hand, provides highly accurate mass measurements, often to several decimal places, which allows for the determination of the elemental composition of the molecule and its fragments. microtrace.com, innovareacademics.in, researchgate.net This is particularly useful for confirming the molecular formula of a synthesized compound and differentiating between compounds with similar nominal masses. innovareacademics.in, waters.com Analysis of the fragmentation pattern in MS can provide clues about the connectivity of atoms within the molecule. miamioh.edu

Specific MS and HRMS data (molecular ion peaks, fragmentation patterns, accurate mass measurements) for this compound were not found in the provided search results.

Advanced Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC) for Structural Confirmation

For more complex molecules like this compound, advanced two-dimensional (2D) NMR techniques are essential for unambiguous structural confirmation. researchgate.net, emerypharma.com, princeton.edu, sdsu.edu, youtube.com

COSY (COrrelation SpectroscopY): This technique reveals correlations between protons that are coupled to each other, typically through two or three bonds, helping to establish connectivity within spin systems. princeton.edu, sdsu.edu

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY shows spatial correlations between protons that are in close proximity to each other in space, regardless of the number of bonds separating them. researchgate.net, princeton.edu This is valuable for determining relative stereochemistry and conformation.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond correlations). princeton.edu, sdsu.edu This helps in assigning proton and carbon signals simultaneously.

By analyzing the cross-peaks in these 2D NMR spectra, chemists can piece together the complete structure of the molecule. emerypharma.com, sdsu.edu

Specific 2D NMR data and their interpretation for the structural confirmation of this compound were not found in the provided search results.

Data Tables

While specific data for this compound was not found in the search results, data tables in a research article on this topic would typically include:

Spectroscopic Data Table: This table would list the ¹H NMR and ¹³C NMR chemical shifts (in ppm), multiplicity, integration (for ¹H NMR), and coupling constants (J values in Hz) for each assigned nucleus in this compound. It might also include key correlations observed in 2D NMR spectra (e.g., HSQC, HMBC correlations).

Mass Spectrometry Data Table: This table would present the molecular ion peak (m/z) and its relative abundance from the MS spectrum. For HRMS, it would include the measured accurate mass and the calculated mass for the proposed molecular formula, along with the error in ppm. Significant fragmentation ions and their proposed structures could also be listed.

Detailed Research Findings

Detailed research findings for this compound would typically involve the presentation and interpretation of the spectroscopic and analytical data obtained during its synthesis and characterization. This would include a comprehensive analysis of the NMR spectra to assign all the proton and carbon signals and confirm the connectivity and stereochemistry. Analysis of the MS and HRMS data would confirm the molecular weight and elemental composition. Any unexpected spectroscopic features or challenges encountered during synthesis and characterization would also be discussed as detailed findings.

Specific detailed research findings based on experimental data for this compound were not available in the provided search results.

Mechanistic Investigations of Prindamine Action

Molecular Mechanisms of Noradrenaline Reuptake Inhibition by Prindamine

This compound's mechanism of action involves the inhibition of noradrenaline reuptake, a process crucial for regulating the concentration of this neurotransmitter in the synaptic cleft. Norepinephrine (B1679862) reuptake inhibitors (NRIs) function by blocking the action of the norepinephrine transporter (NET), leading to increased extracellular concentrations of norepinephrine and epinephrine, thereby enhancing adrenergic neurotransmission. wikipedia.org

Kinetic Studies of Reuptake Processes

Kinetic studies are essential for characterizing the effect of a compound on reuptake processes, often involving the determination of parameters such as Km (Michaelis constant) and Vmax (maximum transport rate). These studies can reveal how a compound affects the efficiency and capacity of the transporter. While the search results confirm this compound's classification as a norepinephrine reuptake inhibitor, detailed kinetic parameters specifically for this compound's effect on noradrenaline reuptake were not found within the provided information. However, research into noradrenaline kinetics in other contexts, such as essential hypertension and depressive illness, highlights the importance of neuronal noradrenaline reuptake in regulating noradrenaline spill-over. nih.gov Faulty neuronal reuptake of noradrenaline has been implicated as a cause of increased noradrenaline spill-over in certain conditions. nih.gov

Receptor Interaction Profiles and Adrenergic Modulation

Beyond its effects on reuptake, the pharmacological profile of this compound may also include interactions with adrenergic receptors, which are G protein-coupled receptors that mediate the actions of norepinephrine and epinephrine. wikipedia.orgmdpi.com

Beta-Adrenergic Receptor Modulation (Beta-1 Subtype)

Beta-adrenergic receptors, including the beta-1 (β1) subtype, are also G protein-coupled receptors that play significant roles in various physiological processes, particularly in cardiac tissue. revespcardiol.orgwikipedia.org Beta-1 adrenergic receptors are predominantly expressed in the heart and are involved in regulating heart rate and contractility. revespcardiol.orgwikipedia.org They are activated by catecholamines like adrenaline and noradrenaline and are coupled with Gs proteins, which activate adenylyl cyclase and increase cAMP levels. wikipedia.org Beta-1 selective antagonists, known as beta-blockers, are used clinically to manage conditions like hypertension and arrhythmias by blocking the action of catecholamines at these receptors. revespcardiol.orgwikipedia.org While the outline asks about this compound's modulation of the beta-1 subtype, the search results did not provide specific information on this compound's interaction with beta-1 adrenergic receptors. However, studies on other compounds have shown differential modulation of beta-adrenergic receptor signaling. plos.orgnih.gov The interaction of ligands with beta-adrenergic receptors involves the formation of hydrogen bond networks, potentially stabilized by water molecules, and can lead to conformational changes in the receptor. plos.org

Potential for Serotonergic and Dopaminergic System Cross-Talk

The adrenergic system interacts with other neurotransmitter systems, including the serotonergic and dopaminergic systems. nih.govnih.govnih.gov Serotonin (B10506) and dopamine (B1211576) are monoamine neurotransmitters, and their levels are regulated by reuptake transporters (SERT and DAT, respectively) and metabolic enzymes like monoamine oxidase-A (MAOA). researchgate.netyoutube.comamericanaddictioncenters.org Serotonin-norepinephrine reuptake inhibitors (SNRIs), which inhibit both SERT and NET, can also indirectly influence dopamine levels, particularly in the prefrontal cortex, where NET can play a role in dopamine reuptake. youtube.com The serotonergic and dopaminergic systems have complex interactions at both anatomical and functional levels, influencing processes like reward processing and mood regulation. nih.govnih.govnih.gov While this compound is primarily characterized as a norepinephrine reuptake inhibitor, its potential for cross-talk with serotonergic and dopaminergic systems would depend on its selectivity for the NET over SERT and DAT, as well as any potential interactions with serotonin or dopamine receptors. nih.govmdpi.com Research on other NRIs suggests varying degrees of selectivity. nih.gov The interaction between different neurotransmitter systems is a complex area of research, with studies exploring the interplay between systems like the endocannabinoid and dopaminergic systems, and the nitrergic and serotonergic systems. frontiersin.orgmdpi.comfrontiersin.org

3.3. Intracellular Signaling Pathways Modulated by this compound

This compound, also known by the code number LU 3-049, is a chemical compound investigated for its pharmacological properties. Its primary reported mechanisms of action involve the modulation of monoaminergic systems, specifically acting as a preferential inhibitor of noradrenaline (norepinephrine) reuptake and exhibiting properties of beta-1 adrenergic receptor stimulation. bmrb.io

The inhibition of noradrenaline reuptake by this compound leads to increased concentrations of noradrenaline in the synaptic cleft. This elevated extracellular noradrenaline can then interact with post-synaptic adrenergic receptors, including beta-1 adrenergic receptors, prolonging and enhancing their activation. bmrb.io

Beta-1 adrenergic receptors are a subtype of G protein-coupled receptors (GPCRs). Upon binding of an agonist, such as noradrenaline, beta-1 adrenergic receptors typically couple to stimulatory G proteins (Gs). Activation of Gs leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). cAMP acts as a crucial second messenger in numerous intracellular signaling cascades. Elevated intracellular cAMP levels can activate protein kinase A (PKA), which in turn phosphorylates a variety of downstream protein targets, including enzymes, ion channels, and transcription factors. Phosphorylation by PKA can alter the activity, localization, or stability of these target proteins, ultimately leading to diverse cellular responses.

Given this compound's reported beta-1 adrenergic receptor stimulating properties and its ability to increase synaptic noradrenaline through reuptake inhibition, it is biologically plausible that this compound modulates the intracellular cAMP/PKA signaling pathway downstream of beta-1 adrenergic receptors. Increased noradrenaline availability due to reuptake inhibition could amplify the signaling through this pathway in cells expressing beta-1 receptors. bmrb.io

While the interaction of this compound with noradrenaline transporters and beta-1 adrenergic receptors at the cell surface is indicated by the available information, detailed research findings specifically quantifying or characterizing this compound's direct effects on the downstream intracellular signaling components, such as measured changes in cAMP levels, PKA activity, or the phosphorylation status of specific protein targets within cells, were not found in the provided search results. bmrb.io Therefore, while the involvement of pathways like the cAMP/PKA cascade is mechanistically suggested based on the known targets of this compound, specific experimental data detailing the extent and nature of its modulation of these or other intracellular signaling pathways is not available from the reviewed literature.

Preclinical and in Vitro Research of Prindamine

In Vitro Pharmacological Studies on Cellular and Subcellular Systems

In vitro studies employing cellular and subcellular systems provide valuable insights into the direct interactions of a compound with biological targets such as neurotransmitter transporters and receptors, as well as its effects on fundamental cellular processes.

Neurotransmitter uptake assays are crucial for understanding how a compound affects the reabsorption of neurotransmitters from the synaptic cleft back into presynaptic neurons or glial cells. These assays commonly utilize synaptosomal preparations, which are isolated nerve terminals that retain many functional characteristics of synapses, including the machinery for neurotransmitter uptake and release researchgate.netgoogle.comresearchgate.net. Alternatively, cultured cell lines, including those engineered to express specific neurotransmitter transporters like the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET), are employed to study the interaction of compounds with these specific targets researchgate.netresearchgate.net. Studies using these methods have characterized the activity of various compounds on monoamine uptake researchgate.net. Transgenic cell lines expressing high-affinity neurotransmitter uptake systems, such as those for serotonin, have also been developed and used to evaluate the properties of novel pharmaceutical agents researchgate.net.

While Prindamine is characterized as a selective inhibitor of noradrenaline reuptake, specific detailed findings of this compound's activity in neurotransmitter uptake assays using synaptosomal preparations or cell lines were not identified in the conducted searches. However, its classification as a norepinephrine reuptake inhibitor strongly implies that studies using these methodologies were instrumental in determining this property.

Receptor binding assays and functional studies in cell cultures are widely used to determine a compound's affinity for specific receptors and the downstream biological effects resulting from these interactions. Cell-based assays allow for the analysis of small molecule activity in a controlled environment. Recombinant cell lines expressing target proteins are frequently used in these studies to investigate compound interactions with specific receptors. The complexity of cell culture models, such as the transition from two-dimensional (2D) to three-dimensional (3D) cultures, can influence the presentation and function of cell surface receptors, potentially affecting drug binding efficacy and cellular responses.

Although the searches did not yield specific data on this compound's performance in receptor binding assays or functional studies conducted in cell cultures, research on its effects in animal models has implicated interactions with adrenergic receptors, specifically alpha-1 and beta-1 adrenoceptors, in the regulation of sleep-wake cycles. These findings suggest that this compound likely exhibits binding affinity and functional effects at these receptor subtypes, which would typically be investigated in detailed in vitro studies using cell-based systems expressing these receptors.

In vitro models, including those derived from gastric cells, are utilized to investigate the effects of compounds on cellular processes such as secretion and motility. Research in gastric cell models has explored the roles of various factors, including hormones like gastrin and somatostatin, and neurotransmitters like dopamine, in regulating gastric function. For instance, studies have examined the effects of dopamine antagonists on gastric motility. Cellular systems involved in gastric secretion include parietal cells and enterochromaffin-like (ECL) cells.

Based on the conducted searches, no specific information was found regarding the effects of this compound on cellular secretion or motility, including studies utilizing gastric cell models.

In vitro mechanistic studies are designed to elucidate the underlying biological pathways and cellular events modulated by a compound. These evaluations can involve assessing a compound's impact on various cellular processes and molecular mechanisms. Advanced in vitro models, such as complex in vitro models (CIVMs) including 3D cell cultures and organoids, offer more physiologically relevant systems for investigating drug mechanisms compared to traditional 2D cultures. These models are valuable tools for gaining a deeper understanding of a compound's activity at the cellular level.

The conducted searches did not provide specific details on in vitro mechanistic studies evaluating the effects of this compound on cellular processes.

Preclinical Animal Models for Investigating this compound's Effects

Preclinical animal models play a vital role in drug discovery and development, providing in vivo systems to assess the pharmacological effects of compounds, their pharmacokinetics, and potential efficacy in disease models. Rodent models, such as rats and mice, are widely used in neurobiological research and for evaluating psychotropic drugs. Feline models have also been historically utilized in neurophysiological studies, particularly concerning sleep regulation.

This compound has been investigated in animal models, specifically cats, to understand its effects on neurophysiological parameters, including the regulation of the sleep-waking cycle. Studies in cats have shown that this compound, characterized as a selective inhibitor of noradrenaline uptake, influences sleep architecture. Administration of this compound was observed to cause a lengthening of REM-sleep latency and a significant decrease in the percentage of REM sleep, reducing it to approximately 7% of the total time, without causing other notable alterations in the sleep-waking cycle stages in cats.

Further research in feline models explored the interaction of this compound with adrenergic receptors in sleep regulation. A cat model of insomnia induced by the combination of this compound and prazosin, a selective alpha-1 adrenoceptor antagonist, suggested that this effect might be due to an increased availability of synaptic noradrenaline at postsynaptic receptor sites where alpha-1 receptors were blocked by prazosin, leaving beta-1 adrenergic transmission enhanced.

Studies in rats have also aimed to investigate the roles of adrenergic receptors in the regulation of sleep-waking cycles, though some of these experiments have yielded inconclusive results. This compound has been identified as a preferential inhibitor of noradrenaline uptake in the context of its observed effects on inhibiting REM sleep and increasing aroused waking in cats.

The following table summarizes observed effects of this compound and Citalopram on sleep stages in cats:

| Compound | Effect on REM Sleep | Effect on Deep Slow Wave Sleep | Effect on Aroused Waking | Animal Model | Reference |

|---|---|---|---|---|---|

| This compound | Decreased (to ~7%) | No significant effect | Increased (initially) | Cat | , |

| Citalopram | Decreased (to ~2%) | Increased (to ~50%) | Not specified | Cat |

This data highlights the differential effects of this compound and Citalopram, a selective serotonin uptake inhibitor, on sleep architecture in feline models, suggesting distinct neurochemical mechanisms underlying their effects on sleep regulation.

Investigation of Behavioral Paradigms Related to Neurotransmitter Systems

Research into the effects of compounds like this compound on neurotransmitter systems often involves the use of behavioral paradigms in animal models. These paradigms are designed to assess behaviors that are thought to be modulated by specific neurotransmitters, such as monoamines (norepinephrine, dopamine, and serotonin). Examples of such paradigms in neuropsychiatric research include tests evaluating locomotor activity, mood-related behaviors (e.g., forced swim test, tail suspension test), anxiety-like behaviors (e.g., elevated plus maze, open field test), and cognitive function dergipark.org.trnih.govcncr.nl.

While general information on behavioral paradigms used in neuropsychiatric research is available dergipark.org.trnih.govcncr.nlplos.orgmdpi.comfrontiersin.orgen-journal.orgnih.gov, specific details linking this compound directly to outcomes in a wide range of these paradigms are limited in the currently available information. However, early research has explored this compound's effects in vivo, which would inherently involve observing behavioral changes in animal subjects wikipedia.org.

A key area of investigation for this compound has been its interaction with the monoamine uptake mechanism. Studies conducted in the late 1960s examined the effect of a series of bicyclic compounds, including this compound, on the reserpine-resistant uptake mechanism of central and peripheral monoamine neurons in vivo and in vitro wikipedia.org. This research aimed to understand how these compounds, noted for their potential "thymoleptic properties" (referring to mood-lifting or antidepressant-like effects), influenced the reuptake of neurotransmitters like norepinephrine, dopamine, and serotonin wikipedia.org. Inhibition of neurotransmitter reuptake is a common mechanism by which many psychotropic medications exert their effects, leading to increased levels of neurotransmitters in the synaptic cleft and potentially altering neuronal signaling and related behaviors nih.govnih.gov.

Although detailed quantitative data specifically for this compound's effects on the uptake of each monoamine across various brain regions and in different in vitro and in vivo models were not extensively detailed in the provided search results, the reference to the Carlsson et al. (1969) paper wikipedia.org indicates that such investigations were conducted. These studies would typically involve measuring the accumulation of radiolabeled neurotransmitters into synaptosomes or tissue slices (in vitro) or assessing the levels of neurotransmitters and their metabolites in brain tissue or by techniques like microdialysis (in vivo) after administration of the compound plos.orgnih.govnih.gov.

Animal Models of Neuropsychiatric Conditions in the Context of this compound Research (e.g., Insomnia Models)

Animal models are crucial tools for investigating the pathophysiology of neuropsychiatric conditions and evaluating the potential efficacy of novel therapeutic compounds frontiersin.orgupenn.eduresearchgate.net. These models attempt to replicate aspects of human disorders, such as behavioral abnormalities or neurobiological changes, in laboratory animals frontiersin.org. Various animal models exist for a range of neuropsychiatric conditions, including depression, anxiety, schizophrenia, and sleep disorders like insomnia dergipark.org.trnih.govcncr.nlupenn.edu.

Insomnia, characterized by difficulties with sleep initiation or maintenance, is a common neuropsychiatric condition, and several animal models have been developed to study its underlying mechanisms and potential treatments chemicalbook.comcncr.nlen-journal.orgnih.gov. These models can involve methods such as sleep deprivation, exposure to stress, or genetic manipulations aimed at disrupting sleep-wake cycles chemicalbook.comcncr.nlen-journal.orgnih.gov. Evaluating compounds in these models can provide insights into their potential to modulate sleep-related behaviors and neurobiological pathways.

While this compound was noted for its potential "thymoleptic properties" wikipedia.org, suggesting a possible relevance to mood disorders (a category of neuropsychiatric conditions), direct evidence from the provided search results specifically detailing studies of this compound in animal models of insomnia or other neuropsychiatric conditions is limited. One search result mentioned this compound inhibiting gastric secretion and motility in animals dergipark.org.tr, but this effect is not typically classified as a neuropsychiatric outcome.

Computational and Theoretical Approaches in Prindamine Research

Molecular Modeling and Docking Studies of Prindamine-Receptor Interactions

Molecular modeling and docking studies are fundamental to understanding how this compound interacts with its primary target, the noradrenaline transporter (NET), as well as its potential off-target interactions with adrenergic receptors. These computational techniques allow for the visualization and prediction of the binding modes of a ligand within the active site of a protein.

The noradrenaline transporter is a key protein in the regulation of norepinephrine (B1679862) levels in the synaptic cleft. nih.gov Since the X-ray crystal structure of the human NET (hNET) is not yet available, homology modeling is a common approach to create a three-dimensional structure based on the templates of related transporters, such as the Drosophila melanogaster dopamine (B1211576) transporter (dDAT). nih.govnih.gov

Ligand-protein docking simulations would be employed to predict the binding pose of this compound within the modeled hNET. This process involves sampling a multitude of orientations and conformations of this compound within the binding pocket of the transporter to identify the most energetically favorable interaction. Key amino acid residues within the transporter's binding site, such as Phenylalanine F72, Aspartic acid D75, Tyrosine Y152, and Phenylalanine F317, are known to be crucial for ligand binding. nih.gov Docking studies would aim to elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and these residues.

While this compound's primary mechanism is the inhibition of norepinephrine reuptake, understanding its potential interactions with adrenergic receptors is crucial for a comprehensive pharmacological profile. nih.gov Adrenergic receptors, being G protein-coupled receptors (GPCRs), are significant drug targets. escholarship.org

Structural modeling of adrenergic receptor subtypes (e.g., α1, α2, β1, β2) can be performed, often using the crystal structure of bovine rhodopsin or other solved GPCR structures as a template. escholarship.org Molecular docking simulations can then be used to predict how this compound might bind to these receptors. These studies can help in understanding any potential side effects or secondary mechanisms of action by identifying key interactions within the binding pockets of these receptors. plos.orgresearchgate.net

Quantum Mechanical and Molecular Dynamics Simulations

Quantum mechanical (QM) and molecular dynamics (MD) simulations provide a more detailed and dynamic view of this compound's properties and its interactions with its biological environment.

The three-dimensional shape, or conformation, of a drug molecule is critical for its biological activity. Quantum mechanical calculations are utilized to perform conformational analysis of small molecules like this compound to understand their conformational stability. nih.govresearchgate.net These methods can determine the relative energies of different conformations and identify the most stable, low-energy states of the molecule. nih.govspringernature.com This information is vital for understanding which conformation is likely to be biologically active.

Molecular dynamics simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. nih.govmdpi.commdpi.com An MD simulation of this compound within a model of a biological membrane would provide insights into how the molecule partitions into and behaves within the lipid bilayer, which is relevant for its journey to the transporter binding site. youtube.com Simulations of the this compound-NET complex can reveal the stability of the binding pose predicted by docking and highlight the dynamic nature of the interactions. mdpi.commdpi.com

In Silico Analysis of this compound's Interaction with Biochemical Pathways

In silico analysis of how a drug might influence biochemical pathways is a growing area of computational toxicology and pharmacology. nih.govnih.gov While this compound's primary action is on the noradrenaline transporter, its downstream effects could potentially modulate various signaling pathways.

By integrating data from genomic and proteomic databases, computational models can be constructed to simulate the effects of altered norepinephrine levels on interconnected signaling cascades. biorxiv.org For instance, increased synaptic norepinephrine can influence pathways related to mood, attention, and blood pressure regulation. In silico pathway analysis can help in generating hypotheses about the broader physiological effects of this compound that can then be tested experimentally. news-medical.net This approach allows for a systems-level understanding of the drug's impact beyond its immediate target. nih.gov

Network Analysis of Neurotransmitter Metabolism and Signaling Pathways

This area of inquiry aimed to identify studies that utilized network analysis to map the intricate web of biochemical reactions and signaling cascades affected by this compound. Such analyses are critical for understanding the broader impact of a compound on neurotransmitter systems, moving beyond single-target interactions to a more holistic view of its mechanism of action. However, no publications or data were identified that applied these methodologies to this compound.

Predictive Modeling of Systemic Biological Responses

The search also extended to predictive modeling, a computational technique used to forecast the wide-ranging effects of a substance on an entire biological system. This can include predicting efficacy, identifying potential off-target effects, and understanding the dose-dependent physiological responses. As with network analysis, the search for predictive modeling studies specifically involving this compound did not return any relevant findings.

While computational and theoretical methods are increasingly integral to modern drug discovery and pharmacology, it appears that for this compound, such research has either not been conducted, has not been published in a publicly accessible format, or is proprietary. Therefore, a detailed, evidence-based article on these specific topics for this compound cannot be constructed at this time.

Research on Prindamine Derivatives and Analogues

Design Principles for Novel Prindamine Analogues

The design of novel this compound analogues is guided by principles aimed at understanding how structural changes influence biological activity. This involves systematic investigations to correlate chemical structure with observed effects.

Structure-Activity Relationship (SAR) Studies for Enhanced Selectivity

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to identify the specific structural features of a molecule responsible for its biological activity gardp.orgwikipedia.orgcollaborativedrug.comgeorgiasouthern.edu. By modifying the chemical structure and evaluating the resulting changes in activity, researchers can gain insights into the relationship between structure and effect wikipedia.org. This knowledge is crucial for designing new compounds with potentially enhanced activity, improved selectivity for specific biological targets, or reduced toxicity gardp.orgcollaborativedrug.com. Early research involving this compound and a series of related bicyclic compounds explored their effects on the reserpine-resistant uptake mechanism of central and peripheral monoamine neurons, indicating initial SAR investigations into this class of compounds wikipedia.org. However, detailed SAR studies specifically focused on achieving enhanced selectivity among this compound derivatives were not found in the provided information.

Rational Design Based on Mechanistic Insights

Rational design is a strategy used to create new molecules with specific functionalities by predicting how their structure will affect their behavior, often based on physical models and mechanistic understanding wikipedia.orgigem.orgresearchgate.netnih.gov. This approach can involve making calculated variations to a known structure wikipedia.org. While this compound has been studied for its effects on sleep patterns and its relationship to monoamine neurons wikipedia.orgresearchgate.net, suggesting some understanding of its mechanism of action, detailed accounts of rational design efforts specifically based on these mechanistic insights to create novel this compound analogues were not available in the provided search results. Rational design typically complements other methods like directed evolution in the process of developing new molecules wikipedia.org.

Synthesis of this compound Derivatives with Modified Pharmacological Profiles

The synthesis of derivatives is a critical step in exploring the pharmacological landscape around a lead compound like this compound. Chemical synthesis allows for the creation of a variety of related molecules with structural modifications intended to alter their interactions with biological targets and thus modify their pharmacological profiles derpharmachemica.comrsc.orgresearchgate.netnih.gov. For example, related research explored the synthesis of Talopram, a compound structurally related to this compound, as a derivative in the context of antidepressant research wikipedia.org. However, specific synthetic routes or detailed methodologies for preparing this compound derivatives with intentionally modified pharmacological profiles were not detailed in the provided information.

Preclinical Evaluation of this compound Derivatives

Preclinical evaluation is a crucial phase in drug development that assesses the potential safety and efficacy of a compound before it is tested in humans nih.govnih.govtrasis.comprineos.com. This evaluation involves a range of tests, including in silico, in vitro, ex vivo, and in vivo studies prineos.com. A key aspect of preclinical evaluation is defining the mechanism of action by which a compound exerts its intended effects prineos.com.

In Vitro Screening of Derivative Efficacy and Potency

In vitro screening is a common method used in preclinical evaluation to assess the efficacy and potency of compounds, including derivatives, against specific biological targets or using cell-based assays mdpi.comnih.govresearchgate.netresearchgate.netnih.gov. Measures such as IC50, Ki, or Kd are often used to quantify the potency of a compound in these settings nih.govnih.gov. While in vitro screening is a standard practice in the research of chemical compounds and their derivatives, specific data tables or detailed findings from in vitro screening of this compound derivatives regarding their efficacy and potency were not found in the provided search results. It is important to note that predicting clinical efficacy solely based on in vitro potency can be complex and influenced by various factors nih.govresearchgate.netresearchgate.netnih.gov.

Advanced Analytical Methodologies in Prindamine Research

Chromatographic Techniques for Prindamine Separation and Quantification

Chromatography plays a vital role in isolating and measuring this compound from complex mixtures, ensuring purity analysis and accurate quantification in research samples.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile or semi-volatile compounds like this compound. The principle involves separating components based on their differential partitioning between a stationary phase and a mobile phase under high pressure. Various detection methods can be coupled with HPLC to enhance sensitivity and specificity.

Research involving compounds structurally related to this compound, such as Pridinol mesylate, demonstrates the application of reversed-phase HPLC (RP-HPLC) for the determination of process-related impurities researchgate.netnih.gov. These methods typically utilize C18 columns and mobile phases consisting of mixtures of aqueous buffers (e.g., potassium dihydrogen phosphate (B84403) buffer) and organic solvents (e.g., methanol (B129727) or acetonitrile) researchgate.netnih.gov. Detection is commonly achieved using UV detection at specific wavelengths where the compound absorbs light researchgate.netnih.gov. For instance, a validated RP-HPLC-UV method for Pridinol mesylate employed a C18 column with a mobile phase of 50mM potassium phosphate buffer (pH 6.4), MeOH, and 2-propanol (20:69:11, v/v/v) at a flow rate of 1.0 mL/min, with UV detection at 245 nm nih.gov. This method demonstrated selectivity, linearity (r² > 0.99), precision (RSD ≤ 1.5%), and accuracy (recoveries between 99.1-102.7%) for impurities nih.gov. While specific data for this compound HPLC analysis were not found in the immediate search results, the methodologies applied to similar compounds highlight the potential approaches for this compound analysis.

Interactive Table 1: Example HPLC Parameters for a Related Compound (Pridinol Mesylate Impurities)

| Parameter | Value |

| Column | C18 |

| Mobile Phase | 50mM KH₂PO₄ (pH 6.4), MeOH, 2-propanol |

| Mobile Phase Ratio | 20:69:11 (v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 245 nm |

| Linearity (r²) | > 0.99 |

| Repeatability (RSD) | ≤ 1.5% |

| Accuracy (Recovery) | 99.1-102.7% |

HPLC can also be coupled with more advanced detectors such as mass spectrometry (LC-MS) for identification and structural confirmation, or fluorescence detectors for enhanced sensitivity if this compound or its derivatives exhibit fluorescence wikipedia.orgcdc.gov. Pre-column derivatization with fluorescent tags can also be employed to enable sensitive detection by fluorescence, as shown in the analysis of polyamidoamine dendrimers using FITC derivatization and RP-HPLC-UV, although fluorescence was quenched in that specific case rsc.org.

Gas Chromatography (GC) for Volatile Metabolites (If Applicable)

Gas Chromatography (GC) is suitable for the separation and analysis of volatile or semi-volatile compounds and their metabolites. This technique involves partitioning analytes between a stationary phase (typically within a column) and a gaseous mobile phase. GC is often coupled with detectors such as Flame Ionization Detection (FID) or Mass Spectrometry (GC-MS) for quantification and identification cdc.govchromatographyonline.comscielo.br.

While direct information on the GC analysis of this compound or its volatile metabolites was not specifically retrieved, GC-MS is a standard method for analyzing volatile organic compounds and metabolites in various matrices, including biological samples cdc.govchromatographyonline.com. For instance, GC-MS has been used for profiling naphthenic acids in produced water and analyzing polynuclear aromatic hydrocarbons (PAHs) in environmental samples chromatographyonline.comscielo.br. These applications demonstrate the capability of GC, particularly when coupled with sensitive detectors like MS, for complex mixture analysis and the detection of compounds at trace levels. If this compound undergoes metabolic processes that produce volatile products, GC-based methods, likely coupled with MS, would be essential for their identification and quantification.

Electrophoretic Methods for Studying this compound-Protein Interactions

Electrophoretic methods are valuable tools for studying the interactions between small molecules like this compound and proteins. These techniques separate molecules based on their charge and size when subjected to an electric field within a gel matrix.

Native gel electrophoresis, such as Native Polyacrylamide Gel Electrophoresis (PAGE), is particularly useful for analyzing protein-protein or protein-ligand interactions as it maintains the native conformation of proteins and their complexes biorxiv.orgnih.govsigmaaldrich.com. By observing shifts in the migration pattern of a protein in the presence of this compound, researchers can infer binding or interaction thermofisher.com. This approach can help determine if this compound binds to specific proteins and potentially affect their complex formation or stability biorxiv.orgthermofisher.com. Non-denaturing electrophoresis techniques, sometimes combined with mass spectrometry, have been used to assess interactions between nanoparticles (like dendrimers) and proteins, demonstrating the potential of electrophoresis to isolate and identify components of such complexes biorxiv.org. Horizontal gel electrophoresis offers advantages for monitoring interactions over time and analyzing multiple samples in parallel nih.gov.

While specific studies on this compound-protein interactions using electrophoresis were not found, the general principles and applications of native electrophoresis for studying molecular interactions are well-established biorxiv.orgnih.govsigmaaldrich.com. This methodology could be applied to investigate if this compound interacts with target proteins, potentially providing insights into its mechanism of action.

Spectrophotometric and Fluorometric Assays for Biochemical Investigations

Spectrophotometric and fluorometric assays are widely used in biochemical investigations to quantify substances, measure reaction rates, and study molecular interactions based on light absorption or emission properties.

Spectrophotometry measures the absorbance of light by a sample at specific wavelengths, which is directly proportional to the concentration of the absorbing substance according to the Beer-Lambert law blue-raybio.comvernier.com. This technique can be used for the quantitative determination of compounds that absorb UV-Vis light blue-raybio.comvernier.com. Fluorometry, or fluorescence spectroscopy, measures the light emitted by fluorescent molecules after excitation at a specific wavelength wikipedia.orgyoutube.com. Fluorometry is generally more sensitive than spectrophotometry and can be used to detect and quantify substances at lower concentrations blue-raybio.comyoutube.com. Fluorescent dyes that bind specifically to target molecules can be used to enhance the sensitivity and selectivity of fluorometric assays blue-raybio.com.

These techniques can be applied in this compound research for various purposes. If this compound or its derivatives exhibit UV-Vis absorption or fluorescence, these methods can be used for direct quantification in solutions or biological samples. Spectrophotometric or fluorometric assays can also be developed to study the activity of enzymes that metabolize this compound or to measure the concentration of molecules involved in pathways affected by this compound. For example, spectrophotometric and fluorometric methods have been developed for determining ions in water and pharmaceutical samples using chemical sensors nih.gov. Fluorometry has also been used in biomedical research to evaluate drug distribution and in biophysical research to characterize lipid domains wikipedia.org.

Advanced Microscopy Techniques for Cellular Localization Studies

Advanced microscopy techniques are essential for visualizing the distribution and localization of molecules within cells and tissues at high resolution. These methods can provide crucial information about where this compound accumulates within cells or if it affects the localization of other cellular components.

Techniques such as fluorescence microscopy, confocal microscopy, and super-resolution microscopy (e.g., PALM, STORM) offer increasing levels of resolution and detail fsu.eduwikipedia.orgbiorxiv.orgmdpi.com. By labeling this compound or proteins interacting with this compound with fluorescent probes, researchers can visualize their location within the cellular environment fsu.edubiorxiv.orgelifesciences.org. Confocal microscopy allows for optical sectioning, providing clearer images of cellular structures and molecular localization in three dimensions. Super-resolution microscopy techniques overcome the diffraction limit of light, enabling visualization of structures and molecular distributions at the nanometer scale fsu.eduwikipedia.orgbiorxiv.orgmdpi.com. These techniques are powerful for studying the subcellular organization and dynamics of proteins and other molecules biorxiv.orgmdpi.comelifesciences.org.

While specific studies detailing the cellular localization of this compound using advanced microscopy were not found, these techniques are fundamental in cell biology research to understand the intracellular fate and targets of chemical compounds biorxiv.orgelifesciences.org. Applying these methods to this compound could reveal its distribution within organelles, its association with specific cellular structures, or its impact on the localization of proteins involved in relevant biological pathways.

Content Analysis Methodologies for Research Literature and Data

Content analysis is a research methodology used to systematically analyze and interpret the content of various forms of communication, including research literature and datasets insight7.iocaul.edu.auquirkos.comheathercarle.combestdissertationwriter.com. In the context of this compound research, content analysis can be applied to synthesize findings from existing studies, identify trends, and gain a broader understanding of the research landscape.

Content analysis can be quantitative, involving counting the frequency of specific words, themes, or concepts, or qualitative, focusing on interpreting the meaning and context of the content caul.edu.auquirkos.combestdissertationwriter.comcouchbase.com. Approaches include conventional (inductive), directed (deductive), and summative content analysis caul.edu.auquirkos.com. This methodology can be used to analyze published articles on this compound to identify the most frequently studied aspects, the analytical techniques most commonly employed, the types of research questions being addressed, and potential gaps in knowledge insight7.iocaul.edu.auheathercarle.comqualitative-research.net. It can also be applied to analyze large datasets generated from high-throughput experiments related to this compound, such as screening data or 'omics' data, to identify patterns and correlations insight7.ioatlasti.com. Content analysis provides a structured approach to make sense of complex qualitative and quantitative information, aiding in the synthesis of research findings and the planning of future studies insight7.iobestdissertationwriter.comcouchbase.comatlasti.com.

Interactive Table 2: Types of Qualitative Content Analysis

| Type | Description | Approach |

| Conventional | Coding categories are derived directly from the text data. | Inductive |

| Directed | Analysis starts with existing theory or research to guide initial codes. | Deductive |

| Summative | Involves counting and comparisons of keywords or content, followed by interpretation of context. | Quantitative/Qualitative Hybrid |

Content analysis methodologies provide a framework for researchers to systematically review and interpret the growing body of literature and data related to this compound, facilitating comprehensive understanding and identification of key research areas and emerging trends.

Future Directions and Emerging Research Avenues for Prindamine

Integration of Multi-Omics Data for Comprehensive Understanding

Integrating multi-omics data, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of how Prindamine interacts with biological systems quanticate.comnih.govmdpi.com. This approach can reveal complex molecular pathways and networks affected by this compound that might not be apparent from single-omics studies. For example, analyzing transcriptomic data alongside proteomic data could help researchers understand how this compound-induced changes in gene expression translate into alterations in protein levels and function. quanticate.commdpi.com

Multi-omics integration can help to:

Identify potential biomarkers of this compound activity or response.

Elucidate the full spectrum of biological processes modulated by the compound.

Uncover unexpected effects or compensatory mechanisms triggered by this compound.

Advanced computational methods and data integration techniques are crucial for handling and interpreting the vast and heterogeneous multi-omics datasets quanticate.com.

Development of Advanced In Vitro Systems for Mechanistic Elucidation

While traditional two-dimensional (2D) cell cultures have been useful, advanced in vitro models offer a more physiologically relevant environment for studying this compound's effects uu.nlnih.gov. Techniques such as 3D cell cultures, organ-on-a-chip systems, and bioprinting can better recapitulate the complexity of native tissues and organs, including cell-cell and cell-matrix interactions, as well as nutrient and waste gradients uu.nlnih.gov.

Advanced in vitro systems can facilitate:

More accurate assessment of this compound's effects on specific cell types and tissues.

Detailed investigation of cellular and molecular mechanisms of action in a controlled environment.

Reduction of the need for animal testing while improving the translatability of research findings. uu.nl

These models can be particularly valuable for studying this compound's reported effects on gastric secretion and motility, and its influence on sleep-waking cycles by providing more complex and representative biological contexts. evitachem.comgoogle.com

Exploration of Novel Binding Sites and Off-Target Interactions

Identifying all protein targets and understanding potential off-target interactions are critical for fully characterizing this compound's pharmacological profile frontiersin.orgdrugdiscoverynews.comnih.gov. While this compound is known as a preferential inhibitor of noradrenaline uptake, it may interact with other biological molecules, leading to both intended and unintended effects google.comfrontiersin.org.

Research in this area could involve:

Using computational methods, such as ligand similarity searches and protein binding site predictions, to identify potential novel targets. frontiersin.orgnih.gov

Employing experimental techniques, such as affinity chromatography coupled with mass spectrometry, to pull down and identify proteins that bind to this compound.

Investigating the functional consequences of identified off-target interactions in relevant biological systems. frontiersin.orgdrugdiscoverynews.com

Understanding off-target binding can help to explain observed biological effects, predict potential interactions with other compounds, and inform the development of more selective derivatives if necessary. frontiersin.orgdrugdiscoverynews.com

Collaborative Research Initiatives and Data Sharing Platforms

Advancing the understanding of this compound can be significantly accelerated through collaborative research initiatives and the establishment of data sharing platforms princeton.eduprinceton.eduresearchdatashare.orgduke.eduahrq.govplos.orgwho.intnih.gov. Sharing data and resources among researchers globally can lead to new insights, enable larger and more robust studies, and avoid duplication of effort. plos.orgwho.intnih.gov

Key aspects of collaborative research and data sharing include:

Establishing consortia or alliances focused on this compound research to pool expertise and resources. princeton.eduprinceton.eduduke.eduahrq.govnih.gov

Developing centralized databases or platforms for sharing diverse research data related to this compound, including omics data, in vitro study results, and binding data. researchdatashare.orgplos.orgwho.intnih.gov

Implementing standardized protocols for data collection and annotation to ensure interoperability and facilitate meta-analyses.

Addressing ethical and legal considerations related to data sharing, particularly for sensitive biological data. plos.orgwho.intnih.gov

Collaborative efforts and data sharing platforms can foster innovation, accelerate the pace of discovery, and contribute to a more comprehensive understanding of this compound's potential and limitations. plos.orgwho.intnih.gov

Q & A

Q. What are the standard protocols for synthesizing Prindamine in laboratory settings, and how can researchers ensure reproducibility?

Methodological Answer: this compound synthesis typically involves multi-step organic reactions (e.g., nucleophilic substitution, catalytic hydrogenation). To ensure reproducibility:

- Document reagent purity, solvent grades, and reaction conditions (temperature, pressure, time) in detail .

- Validate product purity using HPLC (>95% purity threshold) and cross-reference spectral data (NMR, IR) with established databases .

- Share detailed protocols via supplementary materials to enable replication .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

Methodological Answer:

- NMR Spectroscopy : Analyze H and C spectra to confirm functional groups and stereochemistry. Key indicators: peak splitting patterns and coupling constants matching theoretical predictions .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks ([M+H]) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structures to confirm 3D conformation, particularly for polymorphic variants .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s interaction with biological targets while controlling for off-target effects?

Methodological Answer:

- Experimental Design :

- Use in vitro assays (e.g., surface plasmon resonance) to measure binding affinity (K) with purified targets .

- Employ CRISPR-engineered cell lines to knock out putative off-target receptors and compare results with wild-type models .

- Apply the PICO framework (Population: target protein; Intervention: this compound; Comparison: placebo/analogues; Outcome: binding kinetics) to structure hypotheses .

Q. What statistical approaches are recommended for resolving contradictory efficacy data in this compound studies across model organisms?

Methodological Answer:

- Meta-Analysis : Aggregate data from preclinical trials using random-effects models to account for interspecies variability .

- Sensitivity Analysis : Test if contradictions arise from dosage differences or pharmacokinetic factors (e.g., metabolic clearance rates in rodents vs. primates) .

- Bayesian Hierarchical Modeling : Quantify uncertainty in efficacy outcomes while incorporating prior data from related compounds .

Q. How can researchers optimize experimental conditions for studying this compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Design of Experiments (DoE) : Use a factorial design to test stability across pH (2–9) and temperature (4°C–40°C) ranges. Monitor degradation via LC-MS and identify breakdown products .

- Accelerated Stability Testing : Apply the Arrhenius equation to predict shelf-life at standard conditions (25°C) .

Q. What strategies mitigate confounding variables in longitudinal studies of this compound’s neuroprotective effects?

Methodological Answer:

- Covariate Adjustment : Measure baseline biomarkers (e.g., oxidative stress markers) and include them as covariates in mixed-effects regression models .

- Blinded Protocols : Ensure randomization of treatment groups and double-blinding to reduce observer bias .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in this compound’s cytotoxicity profiles reported across independent studies?

Methodological Answer:

- Replication Studies : Repeat experiments using identical cell lines (e.g., HEK293 vs. HeLa) and culture conditions (e.g., serum concentration, passage number) .

- Cross-Lab Validation : Collaborate with external labs to verify results, adhering to standardized protocols (e.g., ISO guidelines for cell viability assays) .

Q. What frameworks guide the development of a mechanistic hypothesis for this compound’s dual agonist/antagonist behavior?

Methodological Answer:

- Systems Pharmacology Modeling : Integrate omics data (transcriptomics, proteomics) to identify signaling pathways modulated by this compound .

- Molecular Dynamics Simulations : Simulate ligand-receptor binding dynamics under physiological conditions to explain context-dependent effects .

Ethical and Methodological Rigor

Q. How can researchers ensure ethical compliance when designing human trials for this compound-derived therapeutics?

Methodological Answer:

- Informed Consent Protocols : Develop plain-language summaries for participants, emphasizing risks/benefits, per IRB guidelines .

- Data Anonymization : Use pseudonymization tools to protect participant identities in datasets .

Q. What criteria should reviewers apply to assess the novelty of this compound-related research proposals?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.